
4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-(2-methyl-4-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylthiazole-4-carbaldehyde with 7-hydroxy-4H-chromen-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one ring can be reduced to form a dihydro derivative.
Substitution: The methylthiazolyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 7-oxo-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-dihydrochromen-4-one.
Substitution: Formation of halogenated derivatives such as 7-hydroxy-2-methyl-3-(2-bromomethylthiazol-4-yl)-4H-chromen-4-one.
Scientific Research Applications
7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases (HDACs).
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one involves its interaction with molecular targets such as HDACs. By inhibiting HDAC activity, the compound can modulate gene expression and protein function, leading to therapeutic effects in various diseases. The chromen-4-one core structure allows for binding to the active site of HDACs, while the thiazolyl group enhances specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2-methyl-3-(1,3-thiazol-4-yl)chromen-4-one
- 7-Hydroxy-2-methyl-3-(2-thiazolyl)-4H-chromen-4-one
- 7-Hydroxy-2-methyl-3-(4-methylthiazol-2-yl)-4H-chromen-4-one
Uniqueness
7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is unique due to the specific positioning of the methylthiazolyl group, which imparts distinct chemical and biological properties. This unique structure enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
51625-88-8 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C14H11NO3S/c1-7-13(11-6-19-8(2)15-11)14(17)10-4-3-9(16)5-12(10)18-7/h3-6,16H,1-2H3 |
InChI Key |
MJCKCCIARMUASR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CSC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


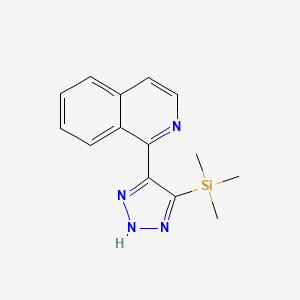
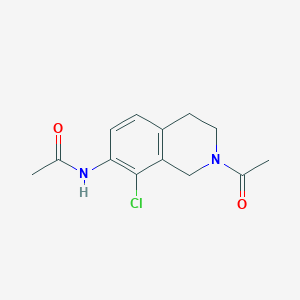
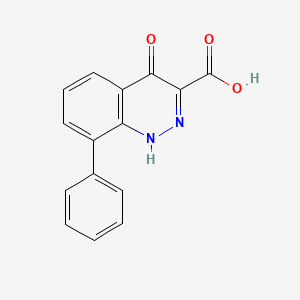

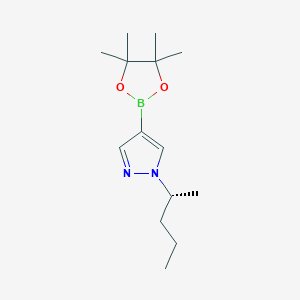

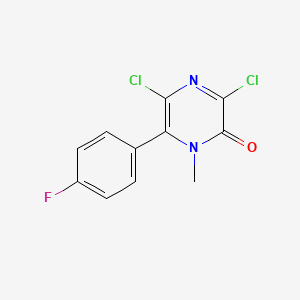
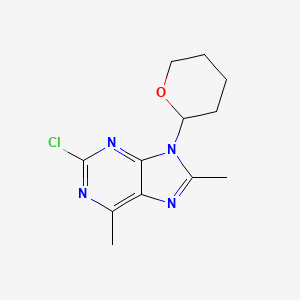
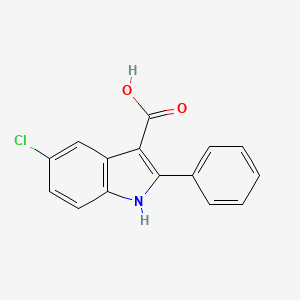

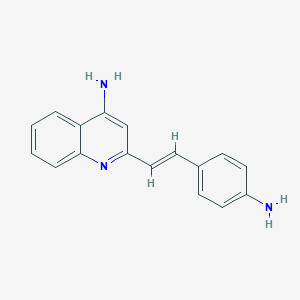
![5,6-Difluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11852946.png)

![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)
